

comparative analysis of T6 vs T8 tempers for Al-Cu alloy 2024

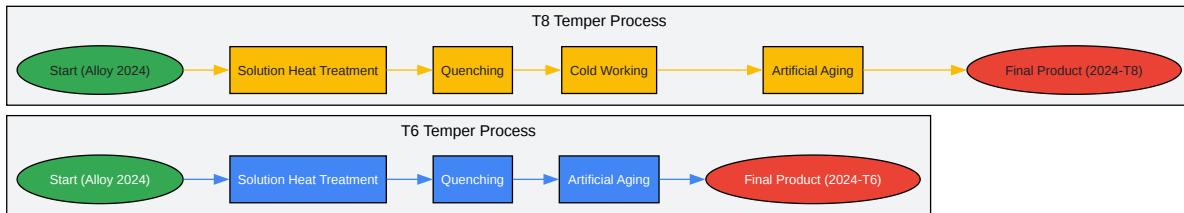
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)


A Comparative Analysis of T6 and T8 Tempers for Al-Cu Alloy 2024

Introduction

Aluminum alloy 2024 is a high-strength, copper-alloyed aluminum widely utilized in aerospace and structural applications. Its mechanical properties are significantly influenced by the heat treatment process, or "temper," it undergoes. This guide provides a detailed comparative analysis of two prominent tempers for this alloy: T6 and T8. The T6 temper involves solution heat treatment followed by artificial aging, while the T8 temper incorporates an additional step of cold working between the solution treatment and artificial aging.^{[1][2]} This distinction in processing leads to notable differences in their microstructure and, consequently, their mechanical performance. This document is intended for researchers, scientists, and materials engineers seeking a comprehensive understanding of these tempers, supported by experimental data and methodologies.

Heat Treatment Processes

The fundamental difference between the T6 and T8 tempers lies in the application of cold work. The T6 temper is achieved through solution heat treatment and subsequent artificial aging.^[3] The T8 temper introduces a controlled amount of plastic deformation (cold work) after solution treatment and before artificial aging.^[1] This additional step significantly influences the precipitation kinetics and dislocation density, thereby altering the final mechanical properties.^[4]

[Click to download full resolution via product page](#)

Heat treatment workflows for T6 and T8 tempers.

Microstructural Analysis

The introduction of cold work in the T8 temper has a profound effect on the microstructure of the 2024 alloy. The plastic deformation creates a higher density of dislocations throughout the material. These dislocations act as preferential nucleation sites for precipitates during the subsequent artificial aging process.[1][5]

In the T6 temper, precipitation of strengthening phases, primarily Al₂CuMg (S-phase), occurs more randomly within the grain structure. In contrast, the T8 temper exhibits a finer and more uniform distribution of these precipitates due to the abundance of nucleation sites provided by the dislocation network.[3][4] This refined precipitation is a key factor contributing to the enhanced strength of the T8 temper. Micrographs of 2024-T6 often show larger, less uniformly distributed precipitates compared to the finer, more densely packed precipitates seen in 2024-T8.

Comparative Mechanical Properties

The differences in microstructure directly translate to variations in the mechanical properties of the T6 and T8 tempers. The T8 temper generally exhibits higher tensile and yield strengths due to the more effective precipitation strengthening and work hardening. However, this increase in strength is often accompanied by a slight reduction in ductility.

Property	2024-T6	2024-T8
Ultimate Tensile Strength (UTS)	480 MPa	520 MPa
Tensile Yield Strength	370 MPa	440 MPa
Elongation at Break	5.1%	4.9%
Brinell Hardness	Not specified	140
Fatigue Strength	130 MPa	130 MPa

Note: The values presented are typical and may vary based on the specific processing parameters and product form.

Experimental Protocols

The mechanical properties cited in this guide are determined using standardized testing methodologies to ensure accuracy and comparability.

Tensile Testing

Tensile properties such as Ultimate Tensile Strength (UTS), Tensile Yield Strength, and Elongation at Break are determined in accordance with the ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[6][7][8]

- Specimen Preparation: Standard tensile specimens are machined from the alloy material as specified in ASTM E8/E8M.
- Test Procedure: The specimen is mounted in a universal testing machine and subjected to a uniaxial tensile load at a controlled strain rate until fracture. An extensometer is used to accurately measure the elongation of the gauge length during the test.
- Data Analysis: The load and displacement data are used to generate a stress-strain curve, from which the UTS, yield strength (typically at 0.2% offset), and percent elongation are calculated.[9]

Hardness Testing

Hardness is a measure of a material's resistance to localized plastic deformation. The most common methods for aluminum alloys are the Rockwell, Brinell, and Vickers tests.

- Rockwell Hardness Test (ASTM E18): This test measures the depth of penetration of an indenter under a specific load.^[10] For aluminum alloys, the Rockwell B scale (HRB) is often used, which employs a 1/16-inch diameter steel ball indenter and a 100-kgf major load.
- Brinell Hardness Test: This method involves indenting the material with a hardened steel or carbide ball of a specific diameter under a given load. The diameter of the resulting impression is measured to calculate the Brinell Hardness Number (BHN).
- Vickers Hardness Test: This test uses a diamond pyramid indenter to create a square-shaped indentation. The diagonals of the indentation are measured to determine the Vickers Hardness Number (VHN). This method is suitable for a wide range of materials, including thin sections.

Applications

Both 2024-T6 and 2024-T8 are extensively used in the aerospace industry for structural components where a high strength-to-weight ratio is critical.

- 2024-T6: This temper is often used for aircraft fittings, gears, and other structural parts.
- 2024-T8: Due to its higher strength, the T8 temper is preferred for applications requiring superior load-bearing capabilities, such as aircraft fuselage and wing components subjected to high tensile stresses.

Conclusion

The choice between the T6 and T8 tempers for Al-Cu alloy 2024 depends on the specific requirements of the application. The T8 temper offers a significant increase in tensile and yield strength with a minimal trade-off in ductility, making it a superior choice for strength-critical applications. This enhancement in mechanical properties is directly attributable to the introduction of cold work prior to artificial aging, which refines the precipitate microstructure. The T6 temper, while having lower strength, may be suitable for applications where higher formability is required before aging. A thorough understanding of the processing-

microstructure-property relationships is essential for the optimal selection and utilization of these high-performance aluminum alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
- 7. intertekinform.com [intertekinform.com]
- 8. researchgate.net [researchgate.net]
- 9. ASTM F468/F468M UNS A92024 Aluminum 2024 Bolts, Stud Bolts [boltport.com]
- 10. ASTM E18 - 24 | 1 Apr 2024 | BSI Knowledge [knowledge.bsigroup.com]
- To cite this document: BenchChem. [comparative analysis of T6 vs T8 tempers for Al-Cu alloy 2024]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14738455#comparative-analysis-of-t6-vs-t8-tempers-for-al-cu-alloy-2024>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com